Enhanced Lipophilicity for Cellular Permeability Compared to Acetamide Analog
N-(6-chloropyridazin-3-yl)propanamide demonstrates significantly higher lipophilicity than its closest analog, N-(6-chloropyridazin-3-yl)acetamide, with computed LogP values of 1.55 and 0.30, respectively [1]. This difference, derived from the extended carbon chain in the propanamide group, can directly influence a compound's ability to passively diffuse across cellular membranes, a critical parameter in early drug discovery [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem) or LogP = 1.55 (MolBase) |
| Comparator Or Baseline | N-(6-chloropyridazin-3-yl)acetamide; XLogP3 = 0.3 (PubChem) |
| Quantified Difference | Difference of 0.5 LogP units (PubChem XLogP3) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) and other models (MolBase) |
Why This Matters
This quantifiable difference in LogP allows researchers to select the propanamide analog for projects requiring improved passive membrane permeability.
- [1] PubChem. (2026). Comparison of XLogP3 values for N-(6-chloropyridazin-3-yl)propanamide (CID 24820468) and N-(6-Chloropyridazin-3-yl)acetamide (CID 19095604). National Center for Biotechnology Information. View Source
- [2] MolBase. (n.d.). N-(6-氯-3-哒嗪基)丙酰胺 (Compound Information). LogP: 1.5515. View Source
